2-Tert-butylpyrrolidine

Organocatalysis Computational Chemistry Asymmetric Synthesis

2-Tert-butylpyrrolidine (CAS 180258-82-6) is a chiral, non-aromatic secondary amine in the pyrrolidine class, characterized by a sterically bulky tert-butyl group at the 2-position. This substitution significantly influences its conformation and electronic properties, making it a key intermediate in asymmetric synthesis and ligand design.

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 180258-82-6
Cat. No. B182177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylpyrrolidine
CAS180258-82-6
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCCN1
InChIInChI=1S/C8H17N/c1-8(2,3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3
InChIKeyIQJZUYFOSMJZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tert-butylpyrrolidine (CAS 180258-82-6): Chiral Building Block and Organocatalyst Intermediate


2-Tert-butylpyrrolidine (CAS 180258-82-6) is a chiral, non-aromatic secondary amine in the pyrrolidine class, characterized by a sterically bulky tert-butyl group at the 2-position . This substitution significantly influences its conformation and electronic properties, making it a key intermediate in asymmetric synthesis and ligand design [1]. It is commonly employed as a free base or as its hydrochloride salt (CAS 558478-78-7) for improved stability and handling [1].

Why 2-Tert-butylpyrrolidine Cannot Be Replaced with Generic Pyrrolidines


Generic substitution among pyrrolidine-based catalysts or intermediates is unreliable due to the profound impact of steric and electronic modifications on reaction outcomes. The bulky tert-butyl group at the 2-position of 2-tert-butylpyrrolidine imparts unique conformational rigidity and influences the stability of key catalytic intermediates, such as iminium ions [1]. This directly affects catalyst efficiency and selectivity. Computational studies have established a clear hierarchy of iminium ion stability, demonstrating that 2-tert-butylpyrrolidine occupies a specific intermediate position, distinct from both the less hindered parent pyrrolidine and more elaborate catalysts like the Jørgensen-Hayashi catalyst [1]. Therefore, substituting it with an analog will lead to a different catalytic profile and potentially compromise the yield or enantioselectivity of a developed process.

Quantitative Differentiation Guide for 2-Tert-butylpyrrolidine


Intermediate Iminium Ion Stability in Polar Solvents

2-Tert-butylpyrrolidine exhibits an intermediate stability for its iminium ion in polar solvents, placing it between the more stable pyrrolidine and the less stable Jørgensen-Hayashi catalyst [1]. This quantitative ranking, derived from computational comparison of amine exchange equilibria, provides a predictable basis for selecting it over other catalysts for specific reaction conditions [1].

Organocatalysis Computational Chemistry Asymmetric Synthesis

Comparison of Enamine Intermediate Energies with the Jørgensen-Hayashi Catalyst

Density Functional Theory (DFT) calculations reveal that the enamine intermediates formed from 2-tert-butylpyrrolidine possess distinct relative Gibbs free energies and total electronic energies (ΔE) compared to those derived from the Jørgensen-Hayashi (JH) catalyst [1]. The energy profiles of key intermediates, including the lowest-energy conformers of possible cations, are different between the two catalytic systems [1].

DFT Calculations Reaction Mechanism Enamine Catalysis

Distinct Equilibrium Behavior in Enamine Exchange Reactions

2-Tert-butylpyrrolidine participates in enamine exchange equilibria with 2-tBu-substituted cycloalkanones in a manner distinct from pyrrolidine [1]. The relative energies of the equilibrium states involving the JH catalyst were also computed, showing different energetic preferences for adduct formation [1].

Physical Organic Chemistry Enamine Chemistry Equilibrium Studies

Steric Hindrance Imparts Enhanced Selectivity in Asymmetric Reactions

The sterically hindered tert-butyl group at the 2-position of 2-tert-butylpyrrolidine is reported to enhance selectivity in asymmetric reactions, making it valuable for catalytic applications and ligand design [1]. This steric bulk provides a greater degree of facial discrimination compared to unsubstituted pyrrolidine or other less hindered analogs [1].

Asymmetric Catalysis Steric Effects Ligand Design

Key Application Scenarios for 2-Tert-butylpyrrolidine in Scientific Research


Design of Organocatalysts with Predictable Intermediate Stability

In the development of novel organocatalysts for reactions proceeding via iminium ion intermediates (e.g., Michael additions, Diels-Alder reactions), 2-tert-butylpyrrolidine serves as a valuable scaffold. Its established, intermediate position in the iminium ion stability hierarchy [1] allows researchers to rationally tune catalyst properties, balancing reactivity and selectivity by choosing a core with predictable behavior rather than starting from an unknown analog.

Mechanistic Investigation of Enamine Catalysis via Computational Benchmarking

The distinct energy profiles of enamine intermediates derived from 2-tert-butylpyrrolidine, as compared to the Jørgensen-Hayashi catalyst and pyrrolidine [1], make it an excellent benchmark compound for computational chemists. It can be used to validate new theoretical methods or to probe the steric and electronic effects that govern selectivity in enamine-based catalytic cycles, as its behavior is well-characterized by DFT studies [1].

Synthesis of Chiral Building Blocks for Medicinal Chemistry

The enhanced selectivity conferred by the bulky tert-butyl group [1] makes 2-tert-butylpyrrolidine a key intermediate in the synthesis of enantiomerically pure pharmaceuticals. Its rigid pyrrolidine scaffold is a common motif in bioactive molecules, and the compound's availability in both free base and stable hydrochloride salt forms [1] facilitates its incorporation into diverse synthetic routes, particularly for targets requiring precise stereochemical control.

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